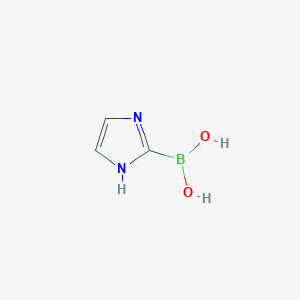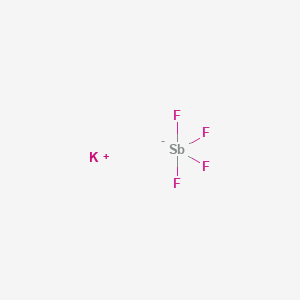
Potassium tetrafluoroantimonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium tetrafluoroantimonate is an inorganic compound with the chemical formula KSbF₄. It is known for its unique structural properties and is used in various scientific and industrial applications. The compound consists of potassium cations (K⁺) and tetrafluoroantimonate anions (SbF₄⁻), forming a crystalline structure that can exist in different polymorphic forms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium tetrafluoroantimonate can be synthesized through the reaction of antimony trifluoride (SbF₃) with potassium fluoride (KF) in an aqueous solution. The reaction typically occurs at a 1:1 molar ratio of the reactants, resulting in the formation of KSbF₄ crystals . The reaction can be represented as follows:
SbF3+KF→KSbF4
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve additional purification steps such as recrystallization to obtain the desired polymorphic form .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium tetrafluoroantimonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state antimony compounds.
Reduction: It can be reduced to form lower oxidation state antimony compounds.
Substitution: The fluoride ions in KSbF₄ can be substituted with other halide ions or ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halide salts, reducing agents, and oxidizing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, substitution reactions may yield different halide antimonates, while oxidation and reduction reactions produce various oxidation state antimony compounds .
Applications De Recherche Scientifique
Potassium tetrafluoroantimonate has several scientific research applications, including:
Mécanisme D'action
The mechanism by which potassium tetrafluoroantimonate exerts its effects involves the interaction of the tetrafluoroantimonate anions with molecular targets. These interactions can influence various pathways and processes, depending on the specific application. For example, in catalytic reactions, the compound may facilitate the formation of intermediate species that drive the reaction forward .
Comparaison Avec Des Composés Similaires
Potassium tetrafluoroantimonate can be compared with other similar compounds, such as:
Sodium tetrafluoroantimonate (NaSbF₄): Similar in structure but with sodium cations instead of potassium.
Rubidium tetrafluoroantimonate (RbSbF₄): Contains rubidium cations and exhibits different physicochemical properties.
Cesium tetrafluoroantimonate (CsSbF₄): Contains cesium cations and is known for its high ionic conductivity.
Each of these compounds has unique properties that make them suitable for specific applications. This compound is particularly valued for its stability and versatility in various chemical reactions .
Propriétés
IUPAC Name |
potassium;tetrafluorostibanuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4FH.K.Sb/h4*1H;;/q;;;;+1;+3/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRVDMBZMXDYCA-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[Sb-](F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F4KSb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201047972 |
Source


|
| Record name | Potassium tetrafluoroantimonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201047972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.852 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15273-81-1 |
Source


|
| Record name | Potassium tetrafluoroantimonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201047972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
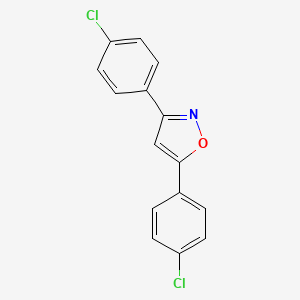

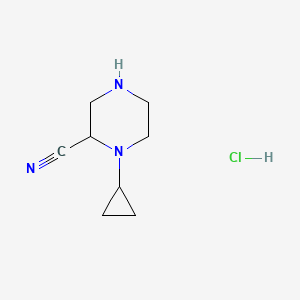
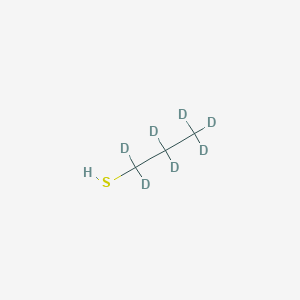
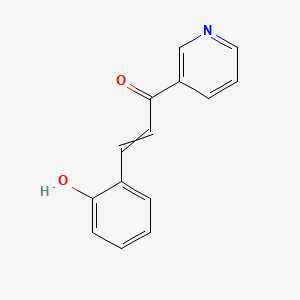
![N-[(1R,3R,5S)-9-Azabicyclo[3.3.1]non-3-yl]-1-methyl-1H-indazole-3-carboxamide hydrochloride](/img/structure/B1148948.png)
![cis-tert-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B1148949.png)
